molecular formula C15H13FO4 B6402843 4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261907-29-2

4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6402843
CAS RN: 1261907-29-2
M. Wt: 276.26 g/mol
InChI Key: UBNJEFQUYRIGCW-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid, or 4-F3MBA, is an aromatic compound that is commonly used in the synthesis of various organic compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds, such as medicines and dyes. 4-F3MBA is also used in research applications, such as in the study of the mechanism of action of drugs and the biochemical and physiological effects of drugs.

Scientific Research Applications

4-F3MBA is widely used in scientific research applications, such as in the study of the mechanism of action of drugs and the biochemical and physiological effects of drugs. For example, 4-F3MBA has been used to study the mechanism of action of antimalarial drugs, such as artemisinin, and to study the biochemical effects of drugs on the human body. 4-F3MBA has also been used to study the effects of drugs on the immune system and to study the effects of drugs on cancer cells.

Mechanism of Action

The mechanism of action of 4-F3MBA is not yet fully understood. However, it is believed that the compound works by inhibiting the synthesis of proteins and interfering with the metabolism of certain enzymes. Additionally, 4-F3MBA has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on the human body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F3MBA are not yet fully understood. However, the compound has been shown to have antimalarial, anti-inflammatory, and anti-cancer properties. Additionally, 4-F3MBA has been shown to have an effect on the immune system, as well as on the metabolism of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-F3MBA in lab experiments is its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time, making it ideal for long-term experiments. However, there are some limitations to using 4-F3MBA in lab experiments. For example, the compound is toxic and can cause irritation to the skin and eyes if it is not handled properly. Additionally, 4-F3MBA can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of potential future directions for the use of 4-F3MBA. For example, further research could be conducted on the biochemical and physiological effects of the compound, as well as on its potential therapeutic uses. Additionally, further research could be conducted on the mechanism of action of 4-F3MBA, as well as on its potential interactions with other drugs. Finally, 4-F3MBA could be used in the development of new drugs and medicines, as well as in the development of diagnostic tests and treatments for diseases.

Synthesis Methods

4-F3MBA can be synthesized from 4-fluoro-3-methoxyphenol and 3-methoxybenzoic acid. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The reaction is typically carried out at a temperature of around 150°C and can be completed in a few hours. The product can then be purified by recrystallization to obtain a pure sample of 4-F3MBA.

properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-8-10(15(17)18)3-5-11(13)9-4-6-12(16)14(7-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNJEFQUYRIGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690191
Record name 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-29-2
Record name 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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